molecular formula C19H19ClIN5OS B11771300 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide

2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B11771300
M. Wt: 527.8 g/mol
InChI Key: CZYMMUOKYXOVOX-UHFFFAOYSA-N
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Description

2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a chlorophenyl group, and an iodo-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and iodo-methylphenyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: The compound may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazole derivatives and chlorophenyl-containing molecules. The presence of the iodo-methylphenyl group adds to its distinctiveness and potential for unique applications.

Properties

Molecular Formula

C19H19ClIN5OS

Molecular Weight

527.8 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide

InChI

InChI=1S/C19H19ClIN5OS/c1-12-9-14(21)5-8-16(12)23-18(27)11-28-19-25-24-17(26(19)2)10-22-15-6-3-13(20)4-7-15/h3-9,22H,10-11H2,1-2H3,(H,23,27)

InChI Key

CZYMMUOKYXOVOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(N2C)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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